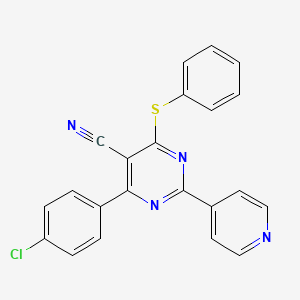
4,6-Dibromo-2-fluoro-3-methoxyphenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
4,6-Dibromo-2-fluoro-3-methoxyphenylboronic acid can be synthesized by several methods. One of the commonly used methods is the Suzuki coupling reaction between 2-fluoro-4,6-dibromo-3-methoxybenzene and trimethyl borate in the presence of a palladium catalyst.Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI key XMAPPCWXIAXOOR-UHFFFAOYSA-N. The SMILES representation is B(C1=C(C(=C(C=C1Br)Br)OC)F)(O)O.Chemical Reactions Analysis
This compound is commonly used in the field of organic chemistry as a reagent in the Suzuki coupling reaction to form carbon-carbon bonds. It has been used in the Suzuki–Miyaura coupling reaction and in the catalytic protodeboronation of pinacol boronic esters .- Molecular weight: 301.84 g/mol
- Appearance: Pale yellow to the white crystalline powder
- Melting point: 222-224°C
- Solubility: Soluble in water and ethanol
- Stability: The compound is stable under normal conditions
科学的研究の応用
Fluorescence Quenching Mechanism Study
The study of fluorescence quenching mechanisms in boronic acid derivatives provides insights into their interactions with various quenchers, which is crucial for applications in biochemical sensors and molecular probes. The fluorescence quenching of similar boronic acids was explored using steady-state fluorescence measurements, revealing that a static quenching mechanism is active, suggesting potential applications in sensing and molecular recognition technologies (Geethanjali, Nagaraja, & Melavanki, 2015).
Hybrid Nanomaterials Characterization
The immobilization of BINOL (a chiral 1,1′-bis-2-naphthol derivative) onto carbon nanotubes, where similar boronic acids were employed, showcases the use of boronic acids in the development of hybrid nanomaterials. This approach aids in the characterization and quantification of organic materials on the nanotube surface, which is pertinent in catalysis and material science research (Monteiro et al., 2015).
Proton Exchange Membranes in Fuel Cells
In fuel cell technology, boronic acids contribute to the synthesis of comb-shaped poly(arylene ether sulfone) copolymers with high proton conductivity. The modification of polymers with boronic acid derivatives enhances their suitability as polyelectrolyte membrane materials, vital for energy conversion applications (Kim, Robertson, & Guiver, 2008).
Novel Fluorophore Development
The synthesis of novel fluorophores, like 6-methoxy-4-quinolone, derived from boronic acid precursors, demonstrates their utility in biomedical analysis due to their strong fluorescence and stability across a wide pH range. This has implications for fluorescent labeling and detection in various biological contexts (Hirano et al., 2004).
Supramolecular Assemblies Design
The formation of supramolecular assemblies utilizing phenylboronic and methoxyphenylboronic acids showcases their role in creating complex structures through hydrogen bonding. Such assemblies have potential applications in molecular recognition, sensor development, and the creation of novel materials (Pedireddi & Seethalekshmi, 2004).
作用機序
Target of Action
The primary target of 4,6-Dibromo-2-fluoro-3-methoxyphenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
This compound interacts with its targets through a process known as transmetalation . In this process, the boronic acid group in the compound is transferred from boron to palladium . This interaction results in the formation of a new palladium-carbon bond .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, which is the primary biochemical pathway affected by this compound, results in the formation of carbon-carbon bonds . The downstream effects of this pathway include the synthesis of various organic compounds .
Pharmacokinetics
Boronic acids are generally known for their stability, which can impact their bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the formation of carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability can be affected by exposure to air and moisture . Additionally, the compound’s efficacy in the Suzuki–Miyaura cross-coupling reaction can be influenced by the presence of other reagents and the reaction conditions .
特性
IUPAC Name |
(4,6-dibromo-2-fluoro-3-methoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BBr2FO3/c1-14-7-4(10)2-3(9)5(6(7)11)8(12)13/h2,12-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMAPPCWXIAXOOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1Br)Br)OC)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BBr2FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-2-Cyano-3-[4-(naphthalen-1-ylmethoxy)phenyl]-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B2703784.png)
![(2-Fluorospiro[2.3]hexan-5-yl)methanesulfonyl chloride](/img/structure/B2703785.png)
![5-methyl-9-(4-methylbenzyl)-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2703786.png)
![2-((3-benzyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-mesitylacetamide](/img/structure/B2703787.png)
![Ethyl 4-(2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamido)benzoate](/img/structure/B2703789.png)

![Tricyclo[4.3.1.13,8]undecan-4-amine;hydrochloride](/img/structure/B2703792.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2703796.png)
![2-[(4-Aminopiperidin-1-yl)methyl]phenoldihydrochloride](/img/no-structure.png)
![1-[[1-[(3,5-Difluorophenyl)methyl]triazol-4-yl]methyl]-4-(4-fluorophenyl)pyrazine-2,3-dione](/img/structure/B2703800.png)

![2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2703802.png)
